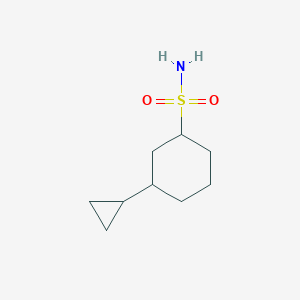

3-Cyclopropylcyclohexane-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2S |

|---|---|

Molecular Weight |

203.30 g/mol |

IUPAC Name |

3-cyclopropylcyclohexane-1-sulfonamide |

InChI |

InChI=1S/C9H17NO2S/c10-13(11,12)9-3-1-2-8(6-9)7-4-5-7/h7-9H,1-6H2,(H2,10,11,12) |

InChI Key |

YKQILYDOPQKDEF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(C1)S(=O)(=O)N)C2CC2 |

Origin of Product |

United States |

Catalytic Hydrogenation of Cyclopropylbenzene

The initial step involves the reduction of the aromatic ring of cyclopropylbenzene to yield cyclopropylcyclohexane. A significant challenge in this step is the potential for the opening of the strained cyclopropane (B1198618) ring under harsh hydrogenation conditions. Therefore, the choice of catalyst, solvent, temperature, and hydrogen pressure is critical to ensure the selective hydrogenation of the benzene ring while preserving the cyclopropyl (B3062369) moiety.

Research on the catalytic hydrogenation of substituted benzenes suggests that rhodium and ruthenium-based catalysts are often effective for this transformation at relatively low temperatures and pressures. For instance, catalysts such as Rh/C or RuO₂ can be employed. The optimization of this step would involve screening various catalysts and reaction conditions as detailed in the table below.

Table 1: Optimization of

| Entry | Catalyst | Solvent | Temperature (°C) | H₂ Pressure (atm) | Reaction Time (h) | Yield of Cyclopropylcyclohexane (%) |

| 1 | 5% Pd/C | Methanol | 25 | 1 | 24 | 45 |

| 2 | 5% Pd/C | Methanol | 50 | 10 | 12 | 70 |

| 3 | 5% Rh/C | Methanol | 25 | 1 | 12 | 85 |

| 4 | 5% Rh/C | Ethanol | 25 | 1 | 12 | 82 |

| 5 | RuO₂ | Methanol | 25 | 5 | 10 | 92 |

| 6 | RuO₂ | Methanol | 50 | 5 | 6 | 88 (with some ring opening) |

The data suggests that RuO₂ in methanol at room temperature and moderate pressure provides the highest yield while minimizing side reactions. Further optimization would involve fine-tuning the catalyst loading and reaction time to maximize the yield and purity.

Chlorosulfonation of Cyclopropylcyclohexane

The introduction of the sulfonyl chloride group onto the cyclohexane (B81311) ring can be achieved through direct chlorosulfonation using chlorosulfonic acid. This reaction is known to be aggressive and can lead to the formation of multiple isomers and potential degradation of the starting material. Therefore, careful control of the reaction temperature and stoichiometry is paramount.

The optimization would focus on the molar ratio of cyclopropylcyclohexane to chlorosulfonic acid and the reaction temperature to control the selectivity and minimize the formation of byproducts. The use of a co-solvent, such as dichloromethane, can also be explored to improve the homogeneity of the reaction mixture and dissipate heat.

Table 2: Optimization of

| Entry | Molar Ratio (Substrate:HSO₃Cl) | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 3-Cyclopropylcyclohexane-1-sulfonyl chloride (%) |

| 1 | 1:1.1 | None | 25 | 2 | 30 |

| 2 | 1:1.5 | None | 0 | 4 | 55 |

| 3 | 1:1.5 | Dichloromethane | 0 | 4 | 65 |

| 4 | 1:2.0 | Dichloromethane | -10 | 6 | 72 |

| 5 | 1:2.0 | Dichloromethane | 0 | 6 | 68 (increased byproducts) |

From the optimization data, it is evident that conducting the reaction at a low temperature (-10 °C) with a slight excess of chlorosulfonic acid in a chlorinated solvent provides the best yield of the desired sulfonyl chloride. Purification at this stage would likely involve careful aqueous work-up followed by column chromatography to isolate the desired isomer.

Amination of 3 Cyclopropylcyclohexane 1 Sulfonyl Chloride

Comprehensive Spectroscopic Techniques for Molecular Structure Elucidation

A combination of sophisticated spectroscopic methods provides a detailed picture of the molecular framework of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. While standard 1D ¹H and ¹³C NMR provide initial structural information, advanced techniques offer deeper insights.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning proton and carbon signals and establishing the connectivity of the molecule.

COSY: Would reveal the coupling between adjacent protons, for instance, confirming the protons on the cyclohexane (B81311) ring and their relationship to the proton at the sulfonamide-bearing carbon and the protons on the cyclopropyl (B3062369) group.

HSQC: Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connection of the cyclopropyl group to the cyclohexane ring and the sulfonamide group to its specific carbon on the ring.

Expected ¹H and ¹³C NMR Chemical Shifts:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Cyclohexane CH-SO₂ | ~2.8 - 3.2 | ~55 - 60 |

| Cyclohexane CH-Cyclopropyl | ~0.9 - 1.3 | ~35 - 40 |

| Cyclohexane CH₂ | ~1.0 - 2.0 | ~25 - 35 |

| Cyclopropyl CH | ~0.4 - 0.8 | ~10 - 15 |

| Cyclopropyl CH₂ | ~0.1 - 0.5 | ~2 - 8 |

| SO₂NH₂ | ~4.5 - 5.5 (broad singlet) | - |

Solid-State NMR (ssNMR): In the absence of a single crystal suitable for X-ray diffraction, solid-state NMR can provide valuable information about the structure and dynamics of this compound in its solid form. dur.ac.uk Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can yield high-resolution ¹³C spectra of the solid material, revealing information about molecular packing and the presence of different conformers or polymorphs. dur.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula and for gaining structural insights through fragmentation analysis.

Accurate Mass Determination: HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition. For this compound (C₉H₁₇NO₂S), the expected exact mass would be calculated and compared to the experimental value with a very low margin of error.

Fragmentation Analysis: The fragmentation pattern in the mass spectrum provides a roadmap of the molecule's structure. Common fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the C-S and S-N bonds. nih.gov

Expected Fragmentation Pattern:

| m/z Value | Possible Fragment | Interpretation |

| [M+H]⁺ | C₉H₁₈NO₂S⁺ | Protonated molecular ion |

| [M-SO₂]+H]⁺ | C₉H₁₈N⁺ | Loss of sulfur dioxide |

| [M-NH₂SO₂]+H]⁺ | C₉H₁₅⁺ | Loss of the sulfonamide group |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Key Vibrational Frequencies:

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch (sulfonamide) | 3400 - 3200 (two bands) | 3400 - 3200 |

| C-H Stretch (aliphatic) | 3000 - 2850 | 3000 - 2850 |

| S=O Stretch (sulfonamide) | 1350 - 1300 (asymmetric) | 1350 - 1300 |

| S=O Stretch (sulfonamide) | 1160 - 1120 (symmetric) | 1160 - 1120 |

| S-N Stretch | 950 - 900 | 950 - 900 |

The presence of strong absorption bands in the IR spectrum corresponding to the S=O and N-H stretching vibrations would confirm the presence of the sulfonamide group. The C-H stretching vibrations of the cyclohexane and cyclopropyl rings would also be observable.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles. For sulfonamide derivatives, X-ray crystallography has been used to study molecular conformation and intermolecular interactions, which are often dominated by hydrogen bonding involving the sulfonamide group. bohrium.com In the crystal lattice of this compound, it is expected that the N-H protons of the sulfonamide group would act as hydrogen bond donors, while the oxygen atoms of the sulfonyl group would act as acceptors, leading to the formation of extended hydrogen-bonding networks. bohrium.com

Chiral Analysis and Stereochemical Assignment of Enantiomers and Diastereomers

The structure of this compound contains two stereocenters, at the carbon atoms of the cyclohexane ring to which the sulfonamide and cyclopropyl groups are attached. This gives rise to the possibility of four stereoisomers: two pairs of enantiomers (cis and trans diastereomers).

Chiral Separation: The separation of these stereoisomers can be achieved using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase. Capillary electrophoresis with chiral selectors, such as cyclodextrins, is another powerful technique for resolving enantiomers. google.com

Stereochemical Assignment: The absolute configuration of the separated enantiomers can be determined by X-ray crystallography of a single crystal or by comparison with a stereochemically defined standard. In the absence of crystallographic data, chiroptical methods like circular dichroism (CD) spectroscopy can provide information about the stereochemistry.

Conformational Analysis and Molecular Dynamics Studies

Preferred Conformational Isomers of the Cyclohexane (B81311) Ring Bearing Cyclopropyl (B3062369) and Sulfonamide Substituents

The relative stability of the conformers of 3-Cyclopropylcyclohexane-1-sulfonamide is determined by the steric and electronic interactions of the cyclopropyl and sulfonamide groups with the cyclohexane ring. This analysis is applied to both the cis and trans isomers of the compound.

In general, substituents on a cyclohexane ring prefer the more spacious equatorial position to avoid steric hindrance with axial hydrogens, an effect quantified by A-values (conformational energies). masterorganicchemistry.comlibretexts.org For the cis-1,3-disubstituted isomer, the chair conformations will have either both substituents in equatorial positions (e,e) or both in axial positions (a,a). The diequatorial conformer is generally significantly more stable. libretexts.orglibretexts.org For the trans-1,3-disubstituted isomer, one substituent will be axial and the other equatorial (a,e) in both chair conformations. libretexts.orglibretexts.org In this case, the two conformers are of equal energy if the substituents are identical. However, with different substituents like cyclopropyl and sulfonamide, the preferred conformation will have the sterically larger group in the equatorial position. maricopa.edu

A crucial consideration for the cyclopropyl group is the "cyclopropyl effect," a phenomenon where a cyclopropyl group can surprisingly favor an adjacent substituent to be in the axial position. This is attributed to increased torsional strain when the cyclopropyl group is equatorial, which can, in some cases, override the typical preference for the equatorial position.

The following tables outline the predicted conformational preferences for the cis and trans isomers of this compound, considering the interplay of these factors.

Interactive Table 1: Conformational Isomers of cis-3-Cyclopropylcyclohexane-1-sulfonamide

| Conformer | Cyclopropyl Position | Sulfonamide Position | Predicted Relative Stability | Key Interactions |

| 1 | Equatorial | Equatorial | Most Stable | Minimal steric strain. |

| 2 | Axial | Axial | Least Stable | Significant 1,3-diaxial interactions. |

Interactive Table 2: Conformational Isomers of trans-3-Cyclopropylcyclohexane-1-sulfonamide

| Conformer | Cyclopropyl Position | Sulfonamide Position | Predicted Relative Stability | Key Interactions |

| 1 | Equatorial | Axial | Dependent on relative steric bulk | 1,3-diaxial interactions for sulfonamide. |

| 2 | Axial | Equatorial | Dependent on relative steric bulk | 1,3-diaxial interactions for cyclopropyl. |

Without precise A-values for both the cyclopropyl and sulfonamide groups, a definitive statement on the most stable trans conformer is challenging. However, the sulfonamide group (-SO2NH2) is generally considered to be of significant steric bulk.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Hindrance)

Intramolecular interactions play a significant role in determining the stability of the various conformers of this compound.

Steric Hindrance: The primary source of steric strain in the axial conformers is the 1,3-diaxial interactions. libretexts.org An axial substituent encounters steric repulsion from the two axial hydrogens on the same side of the ring. When both the cyclopropyl and sulfonamide groups are axial, as in one of the cis conformers, the steric strain is expected to be substantial, leading to a high-energy conformation.

Hydrogen Bonding: The sulfonamide group, with its N-H bonds and oxygen atoms, can act as both a hydrogen bond donor and acceptor. researchgate.netnih.gov In certain conformations, intramolecular hydrogen bonding may occur. For instance, in the cis isomer, if the diaxial conformation were to be adopted, a hydrogen bond could potentially form between an N-H of the sulfonamide and the cyclopropyl group, or between the sulfonamide's oxygen and a C-H of the cyclopropane (B1198618) ring. More likely, in an equatorial-axial trans conformer, an intramolecular hydrogen bond might stabilize an otherwise less favored arrangement. Crystal structure studies of related sulfonamide compounds have shown the prevalence of intermolecular hydrogen bonding in the solid state, often forming chains or more complex networks. researchgate.netnih.gov The presence of intramolecular hydrogen bonds in solution is dependent on the solvent environment. rsc.org

Dynamic Processes and Conformational Exchange Pathways

The different chair conformations of this compound are in a state of dynamic equilibrium through a process known as ring inversion or "ring flipping". libretexts.org This process involves the interconversion of one chair conformation into another, during which axial substituents become equatorial and vice versa.

The energy barrier for the ring inversion of cyclohexane itself is approximately 45 kJ/mol. libretexts.org For substituted cyclohexanes, this barrier can be influenced by the nature and arrangement of the substituents. The transition state for this process is thought to involve higher-energy, non-chair conformations such as the "half-chair" and "twist-boat". masterorganicchemistry.com

For the cis isomer of this compound, the diequatorial conformer is expected to be significantly lower in energy than the diaxial form. Consequently, the equilibrium will heavily favor the diequatorial species. The energy barrier to ring flip from the more stable diequatorial conformer will be higher than that of the reverse process.

In the case of the trans isomer, the two chair conformers (axial-equatorial and equatorial-axial) will have different energies depending on the relative steric demands of the cyclopropyl and sulfonamide groups. The rate of interconversion between these two conformers will be rapid at room temperature, with the equilibrium favoring the conformer where the larger group occupies the equatorial position. Studies on related bulky disubstituted cyclohexanes have shown that large repulsive interactions between substituents can elevate the energy barrier of ring inversion.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure, Molecular Geometry, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 3-Cyclopropylcyclohexane-1-sulfonamide, these calculations would typically begin with geometry optimization to find the lowest energy conformation (the most stable 3D structure). Methods like Density Functional Theory (DFT) are commonly used for this purpose. nih.gov

Once the geometry is optimized, a variety of electronic properties can be calculated. These include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity. The MEP map would visualize the electron-rich and electron-poor regions of the molecule, indicating sites prone to electrophilic or nucleophilic attack.

Note: The data in this table is illustrative and represents the types of properties that would be calculated in a quantum chemical study.

Density Functional Theory (DFT) Applications for Predicting Spectroscopic Parameters and Reactivity

Density Functional Theory (DFT) is a versatile computational method widely used to predict the spectroscopic and reactivity parameters of organic molecules, including various sulfonamides. mdpi.commdpi.com By applying DFT, researchers can simulate spectra such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR), which can then be compared with experimental data to confirm the molecular structure. mdpi.com For instance, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of specific bonds, such as the S=O and N-H bonds in the sulfonamide group.

Global reactivity descriptors, derived from the conceptual DFT framework, can also be calculated to predict the chemical behavior of this compound. These descriptors include electronegativity, chemical hardness, and softness. Such parameters are crucial for understanding how the molecule will interact with other chemical species.

Molecular Docking and Ligand-Binding Site Interaction Modeling (focused on chemical interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This is particularly valuable in drug discovery for predicting how a ligand (like this compound) might interact with the active site of a biological target, such as an enzyme or receptor.

In a typical docking study involving a sulfonamide, the compound would be docked into the binding pocket of a known protein target. For example, many sulfonamide drugs target enzymes like dihydropteroate (B1496061) synthase or carbonic anhydrase. nih.gov The simulation would identify potential key interactions, such as:

Hydrogen Bonds: The sulfonamide group (-SO₂NH₂) is an excellent hydrogen bond donor and acceptor. Docking studies would predict hydrogen bonds between the sulfonamide's oxygen or nitrogen atoms and amino acid residues in the protein's active site. researchgate.net

Hydrophobic Interactions: The cyclopropyl (B3062369) and cyclohexane (B81311) rings are nonpolar and would likely engage in hydrophobic (van der Waals) interactions with nonpolar amino acid residues.

Ionic Interactions: If any part of the molecule or binding site is charged, electrostatic interactions could also play a role.

The results are often quantified with a "docking score," which estimates the binding affinity. A lower score typically indicates a more favorable binding interaction. nih.gov

Theoretical Mechanistic Studies of Synthetic Transformations and Reaction Pathways

Computational chemistry can be employed to investigate the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies could elucidate the reaction pathway, identify transition states, and calculate activation energies. The most common synthetic route for sulfonamides involves the reaction of a sulfonyl chloride with an amine.

A theoretical study of this transformation would involve mapping the potential energy surface of the reaction. This would allow researchers to:

Calculate the energies of reactants, intermediates, transition states, and products.

Determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

Visualize the geometry of the transition state structure, providing insight into how the bonds are formed and broken.

Such studies are valuable for optimizing reaction conditions to improve yield and minimize byproducts.

Prediction of Molecular Interactions and Self-Assembly Properties

Beyond interactions with biological targets, computational methods can predict how molecules of this compound might interact with each other or with solvent molecules. These intermolecular forces govern the compound's physical properties, such as its melting point, boiling point, and solubility.

The primary intermolecular interaction for sulfonamides is hydrogen bonding between the N-H donor and the S=O acceptor of neighboring molecules. This can lead to the formation of dimers or larger supramolecular structures in the solid state. Computational models can predict the geometry and strength of these hydrogen bonds. Furthermore, simulations can explore the potential for self-assembly, where molecules spontaneously organize into ordered structures, which is a critical aspect of materials science and crystal engineering.

Structure Activity Relationship Sar and Structure Property Relationship Spr Principles for 3 Cyclopropylcyclohexane 1 Sulfonamide Analogues

General Principles of Sulfonamide Structure-Activity Relationships and Molecular Requirements

The sulfonamide group is a cornerstone in medicinal chemistry, valued for its ability to engage in key molecular interactions and its favorable physicochemical properties. tandfonline.com The structure-activity relationship (SAR) of sulfonamides is well-documented, providing a predictive framework for molecular design.

The biological activity of sulfonamide-containing molecules is often linked to the conformational state of the molecule. acs.org The sulfonamide functional group consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon atom (typically part of a larger scaffold). wikipedia.org This arrangement allows the group to act as a potent hydrogen bond acceptor (via the sulfonyl oxygens) and, depending on substitution, a hydrogen bond donor (via the nitrogen). tandfonline.com These hydrogen bonding capabilities are critical for anchoring the molecule within a biological target's binding site. nih.gov

Key molecular requirements for activity in many sulfonamide-based drugs include:

Optimal Ionization: The acidity of the sulfonamide nitrogen (pKa) plays a dominant role in the antimicrobial activity of classical sulfa drugs, influencing their solubility, cell penetration, and binding. nih.gov Maximum activity for antibacterial sulfonamides is often observed when the pKa is in the range of 6.6 to 7.4. slideshare.netyoutube.com

Substitution Pattern: For antibacterial sulfonamides, a free para-amino group on an aromatic ring is often essential for activity, mimicking the natural substrate p-aminobenzoic acid (PABA). slideshare.netopenaccesspub.org However, for other classes of sulfonamide drugs, this feature is not required, and diverse substitutions on the ring and the sulfonamide nitrogen lead to a wide array of pharmacological activities, including diuretic, anti-inflammatory, and anti-cancer effects. openaccesspub.orgresearchgate.netwikipedia.orgekb.eg

Hydrogen Bonding Capacity: The sulfonyl oxygens are strong hydrogen bond acceptors, while the amide N-H can act as a hydrogen bond donor. These interactions are fundamental to the binding affinity of sulfonamide inhibitors with their target enzymes, such as carbonic anhydrase or kinases. nih.govresearchgate.net

| Structural Feature | General Role in Activity/Properties | References |

|---|---|---|

| Sulfonyl Group (SO₂) | Acts as a strong hydrogen bond acceptor; critical for receptor binding. | tandfonline.comnih.gov |

| Amide Nitrogen (NH) | Can act as a hydrogen bond donor; its pKa is crucial for ionization, solubility, and cellular uptake. | nih.govyoutube.com |

| Substituents on Nitrogen (N¹) | Modulates pKa, potency, and pharmacokinetic properties. Heterocyclic rings often increase potency. | youtube.com |

| Core Scaffold (R-group) | Determines the overall shape, lipophilicity, and target specificity of the molecule. | openaccesspub.org |

Impact of Cyclopropyl (B3062369) and Cyclohexane (B81311) Moieties on Conformational Flexibility and Steric Effects

The combination of a cyclohexane ring and a cyclopropyl group in 3-Cyclopropylcyclohexane-1-sulfonamide creates a unique scaffold that balances rigidity and defined conformational states.

Cyclohexane Moiety: The cyclohexane ring is known for its non-planar, strain-free conformations, with the "chair" conformation being the most stable and energetically favorable. pressbooks.pubslideshare.net In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). wikipedia.org

Conformational Flexibility: Cyclohexane can undergo a "ring flip," interconverting between two chair conformations, which causes axial substituents to become equatorial and vice versa. pressbooks.pub However, this flexibility is often restricted by the energetic penalty associated with placing bulky substituents in the sterically hindered axial position due to unfavorable 1,3-diaxial interactions. libretexts.orgmsu.edu Consequently, large substituents, like a cyclopropyl group, will preferentially occupy the more stable equatorial position. msu.eduspcmc.ac.in

Cyclopropyl Moiety: The cyclopropyl group is a versatile structural element in medicinal chemistry, often used to fine-tune a molecule's pharmacological profile. iris-biotech.descientificupdate.com

Conformational Constraint: The three-membered ring is rigid and introduces a significant degree of conformational constraint. iris-biotech.dehyphadiscovery.com When attached to the cyclohexane ring, it helps to lock the larger scaffold into a preferred conformation and precisely positions adjacent pharmacophoric groups. iris-biotech.deresearchgate.net This pre-organization can lead to an entropically more favorable binding to a biological target. researchgate.netnih.gov

Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in other alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.comresearchgate.net Incorporating this moiety can block metabolic hotspots and increase a drug's half-life. hyphadiscovery.com

The fusion of these two rings in this compound results in a molecule where the cyclohexane chair provides the primary three-dimensional structure, while the rigid cyclopropyl group modulates its conformational preference and metabolic stability.

| Moiety | Impact on Conformational Flexibility | Key Steric Effects | References |

|---|---|---|---|

| Cyclohexane | Adopts a stable chair conformation; ring-flipping is possible but can be biased by substituents. | Creates distinct axial and equatorial positions, influencing substituent orientation and causing 1,3-diaxial strain for axial groups. | pressbooks.publibretexts.org |

| Cyclopropyl | Highly rigid; introduces significant conformational constraint on adjacent groups. | Acts as a compact, rigid substituent that can be used to probe steric limits of a binding pocket. | iris-biotech.deresearchgate.net |

Influence of Substituent Position and Stereochemistry on Molecular Recognition and Interactions

For a disubstituted ring system like this compound, both the relative position of the substituents (regioisomerism) and their three-dimensional arrangement (stereoisomerism) are critical determinants of biological activity. patsnap.com

Substituent Position: The numbering "this compound" defines a 1,3-disubstituted pattern. In a chair conformation, these two groups can be either cis (on the same face of the ring) or trans (on opposite faces).

cis Isomer: In the most stable chair conformation, a cis-1,3-disubstituted cyclohexane will have both substituents in the equatorial position (diequatorial), avoiding unfavorable 1,3-diaxial interactions. libretexts.org A ring flip would place both groups in the highly unfavorable diaxial positions.

trans Isomer: The trans-1,3 isomer will have one substituent in an axial position and the other in an equatorial position. The ring-flip equilibrium will favor the conformer where the bulkier of the two groups (likely the cyclopropyl group) occupies the equatorial position to minimize steric strain. libretexts.orglibretexts.org

The different spatial arrangements of the sulfonamide and cyclopropyl groups in the cis and trans isomers will lead to distinct interactions with a biological target. The diequatorial cis isomer presents a wider, more spread-out profile, while the axial/equatorial trans isomer has a different vector for its substituents.

Stereochemistry and Molecular Recognition: Biological targets like enzymes and receptors are chiral and possess complex three-dimensional binding sites. patsnap.comwashington.edu Therefore, they can differentiate between stereoisomers of a drug molecule. researchgate.netresearchgate.net

Enantiomers: The presence of chiral centers in this compound (at carbons 1 and 3) means the compound can exist as enantiomers (non-superimposable mirror images). It is common for one enantiomer (the eutomer) to have significantly higher affinity for the target than the other (the distomer), which may be inactive or interact with off-targets. patsnap.com

Diastereomers: The cis and trans isomers are diastereomers, meaning they have different physical properties and distinct spatial arrangements of atoms. This difference in 3D shape directly impacts how they fit into a binding site, a concept often described by the "lock and key" model. patsnap.comwashington.edu The precise orientation of the sulfonamide group for hydrogen bonding and the positioning of the cyclopropyl group within a hydrophobic pocket are dictated by the molecule's stereochemistry.

Therefore, controlling the stereochemistry is paramount in drug design to ensure optimal interaction with the intended biological target and enhance potency and selectivity. ijpsr.comunina.itresearchgate.net

Design and Synthesis of Analogues for Systematic SAR/SPR Exploration

To systematically explore the SAR and SPR of this compound, a library of analogues can be designed and synthesized. This process involves methodical structural modifications to probe the chemical space around the core scaffold.

Design Strategy: A ligand-based design approach can be employed, where analogues are created by modifying specific parts of the parent molecule. nih.gov Key modifications could include:

Varying Ring Substitution:

Synthesize regioisomers, such as 2-cyclopropyl and 4-cyclopropyl analogues, to understand the optimal spatial relationship between the two key groups.

Introduce small substituents (e.g., methyl, fluoro) onto the cyclohexane or cyclopropyl rings to probe for additional beneficial interactions or to block potential metabolic sites.

Stereochemical Control:

Synthesize and separate the pure cis and trans diastereomers to evaluate their distinct biological profiles.

Perform chiral resolution or asymmetric synthesis to isolate individual enantiomers and determine the eutomer. acs.org

Modification of the Sulfonamide Moiety:

Synthesize N-alkylated or N-arylated analogues (secondary sulfonamides) to modulate the pKa and hydrogen bonding capacity of the sulfonamide nitrogen.

Replace the sulfonamide with other acidic functional groups (e.g., carboxylic acid, tetrazole) to assess the importance of the sulfonamide pharmacophore itself.

General Synthesis Approach: The synthesis of these analogues would typically involve reacting a desired cyclopropylcyclohexylamine with a sulfonyl chloride. wikipedia.org

Step 1: Preparation of the key amine intermediate, cis- or trans-3-cyclopropylcyclohexylamine. This can be achieved through various established methods in organic synthesis, potentially involving stereoselective routes to control the desired stereochemistry.

Step 2: Sulfonylation of the amine. The prepared amine is reacted with an appropriate sulfonyl chloride in the presence of a base (like pyridine) to form the sulfonamide linkage. wikipedia.org By using different sulfonyl chlorides, analogues with varied R-groups on the sulfur atom can be generated.

Advanced Analytical Methodologies for Compound Analysis and Detection in Research Settings

Development of High-Performance Chromatographic Techniques for Trace Analysis and Purity Assessment (e.g., UPLC-MS/MS, HPLC-DAD)

High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-performance liquid chromatography (UPLC), are cornerstone techniques for the separation, identification, and quantification of chemical compounds. When coupled with sophisticated detectors like diode array detectors (DAD) or tandem mass spectrometers (MS/MS), these methods provide unparalleled analytical power for the analysis of 3-Cyclopropylcyclohexane-1-sulfonamide.

UPLC-MS/MS, in particular, has become a widely adopted technique for the trace analysis of sulfonamides due to its exceptional sensitivity and selectivity. nih.gov This method combines the high-resolution separation capabilities of UPLC with the precise mass identification of tandem mass spectrometry. For the analysis of this compound, a UPLC-MS/MS method would typically involve a reversed-phase column, such as a C18 column, and a mobile phase gradient consisting of an aqueous component with a modifier like formic acid and an organic solvent like acetonitrile. nih.gov The MS/MS detector would be operated in a multiple reaction monitoring (MRM) mode to ensure highly selective and sensitive detection of the target analyte. The high throughput and reduced analysis time of UPLC systems also contribute to their efficiency in research settings. researchgate.net

HPLC with DAD is another robust technique for the purity assessment of synthesized compounds like this compound. mdpi.com While not as sensitive as MS/MS, DAD provides valuable information about the spectral purity of a chromatographic peak, which is crucial for identifying potential co-eluting impurities. wu.ac.th A typical HPLC-DAD method would also employ a reversed-phase column and a gradient elution to achieve optimal separation. nih.gov The detector is set to monitor a specific wavelength, often the UV absorbance maximum of the sulfonamide, to quantify the compound. researchgate.net

The development of these chromatographic methods for this compound would involve a systematic optimization of various parameters to achieve the desired analytical performance.

Key Chromatographic Parameters for Method Development:

| Parameter | UPLC-MS/MS | HPLC-DAD |

| Column | Sub-2 µm particle size C18 or similar | 3-5 µm particle size C18 or similar |

| Mobile Phase | 0.1% Formic acid in water (A) and Acetonitrile (B) nih.gov | Acetic acid solution (A) and Acetonitrile/Methanol (B) researchgate.net |

| Gradient | Optimized for resolution and speed | Optimized for purity assessment |

| Flow Rate | Typically 0.3-0.6 mL/min | Typically 0.8-1.5 mL/min researchgate.net |

| Injection Volume | 1-5 µL | 5-20 µL |

| Detector | Tandem Mass Spectrometer (ESI+) | Diode Array Detector (e.g., 265 nm) researchgate.net |

Advanced Electrosensing Platforms and Optical Imaging Analysis for Sulfonamide Detection in Chemical Research

Beyond traditional chromatographic methods, novel sensing platforms are emerging for the rapid and sensitive detection of sulfonamides, which could be adapted for this compound. These technologies offer the potential for real-time monitoring and high-throughput screening in chemical research environments.

Electrosensing platforms utilize electrochemical sensors to detect the presence and concentration of a target analyte. For sulfonamides, these sensors are often based on modified electrodes that exhibit electrocatalytic activity towards the oxidation of the sulfonamide group. nih.gov For instance, a glassy carbon electrode modified with nanomaterials can enhance the sensitivity and selectivity of detection. mdpi.com The detection mechanism relies on the change in the electrochemical signal (e.g., current) upon the interaction of this compound with the electrode surface. These platforms offer advantages such as portability, low cost, and rapid analysis times.

Optical imaging analysis represents another innovative approach for sulfonamide detection. This can involve the use of chemosensors that exhibit a change in their optical properties, such as fluorescence or color, upon binding to a sulfonamide. nih.govbohrium.com For example, a novel method combining electrochemiluminescence (ECL) with digital image processing has been developed for sulfonamide detection. rsc.orgrsc.org In this system, the sulfonamide quenches the ECL signal, and the change in light intensity is captured by a camera and analyzed. rsc.org This approach allows for a visual and quantifiable detection of the analyte. rsc.org Another strategy involves the use of functionalized hydrogel microparticles that deform upon binding to a sulfonamide target enzyme, with the deformation being detectable through microscopy. nih.gov

Comparison of Advanced Detection Platforms:

| Platform | Principle | Potential Advantages for Research |

| Electrosensing | Measures changes in electrochemical properties upon analyte interaction with a modified electrode. nih.gov | Rapid, portable, low-cost, suitable for real-time monitoring. |

| Optical Imaging | Detects changes in optical signals (fluorescence, color, light intensity) upon analyte binding to a sensor. nih.govbohrium.com | High sensitivity, potential for high-throughput screening, visual detection. rsc.orgrsc.org |

Method Validation for Precision, Accuracy, Selectivity, and Robustness in Academic Laboratory Settings

Once an analytical method for this compound is developed, it is crucial to validate its performance to ensure the reliability and reproducibility of the data generated. Method validation is a systematic process that demonstrates that the analytical procedure is suitable for its intended purpose. wjarr.com In an academic research setting, key validation parameters include precision, accuracy, selectivity, and robustness.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). For chromatographic methods, precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material, if available) or by performing recovery studies on spiked samples. Recoveries are typically expected to be within a certain range, for example, 80-120%. researchgate.net

Selectivity (or specificity) is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In HPLC-DAD, this can be evaluated by checking for peak purity using spectral data. In UPLC-MS/MS, the high selectivity is inherent to the MRM detection mode.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, this could involve varying the pH of the mobile phase, the column temperature, or the mobile phase composition. wu.ac.th

The validation process ensures that the analytical method for this compound is reliable and produces data that can be confidently interpreted and compared with results from other laboratories.

Typical Method Validation Parameters and Acceptance Criteria:

| Parameter | Description | Example Acceptance Criteria |

| Precision (RSD) | Agreement between repeated measurements. | Repeatability: < 15%, Intermediate Precision: < 20% researchgate.net |

| Accuracy (Recovery) | Closeness to the true value. | 80-120% researchgate.net |

| Selectivity | Ability to differentiate the analyte from interferences. | No significant interfering peaks at the analyte's retention time. |

| Linearity (r²) | Proportionality of the signal to the analyte concentration. | > 0.99 wu.ac.th |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 wjarr.com |

| Robustness | Insensitivity to small changes in method parameters. | No significant impact on results from minor variations. |

Q & A

Q. What are the optimal synthetic routes for 3-Cyclopropylcyclohexane-1-sulfonamide in laboratory settings?

- Methodological Answer : The synthesis typically involves two key steps: (1) sulfonation of a cyclohexane derivative to form a sulfonyl chloride intermediate, and (2) nucleophilic substitution with cyclopropylamine. For example, benzene sulfonyl chloride derivatives react with amines under inert conditions (e.g., dichloromethane solvent, nitrogen atmosphere) to form sulfonamides . Purification via recrystallization or column chromatography ensures high purity. Key parameters include temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine to sulfonyl chloride).

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm cyclopropyl and sulfonamide groups. For instance, cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm), while sulfonamide NH signals are typically broad (δ 5–7 ppm) .

- FT-IR : Validate functional groups (e.g., S=O stretches at 1150–1350 cm⁻¹, N-H bends at 1500–1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions for sulfonamide group introduction in 3-Cyclopropylcyclohexane derivatives?

- Methodological Answer : A 2^k factorial design is recommended to evaluate variables like temperature, solvent polarity, and amine concentration. For example:

- Factors : Temperature (25°C vs. 40°C), solvent (dichloromethane vs. THF), and amine equivalents (1.0 vs. 1.5).

- Response Variables : Yield, purity (HPLC), and reaction time.

Statistical analysis (ANOVA) identifies significant factors and interactions, enabling optimization of conditions for maximum efficiency .

Q. What computational approaches are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in substitution reactions (e.g., at sulfonamide vs. cyclopropyl sites).

- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction kinetics.

- Software Tools : Gaussian, ORCA, or Schrödinger Suite for energy minimization and orbital analysis .

Q. How should researchers resolve contradictions between theoretical predictions and experimental data in the synthesis of this compound?

- Methodological Answer :

- Cross-Validation : Compare computational predictions (e.g., DFT-calculated reaction pathways) with experimental kinetic data (e.g., via stopped-flow spectroscopy).

- Impurity Analysis : Use LC-MS to detect side products (e.g., over-oxidation byproducts) that may skew results .

- Isotopic Labeling : Track reaction mechanisms (e.g., 15N-labeled amines) to confirm intermediates .

Q. What strategies are effective for evaluating the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition constants (Ki) under varying pH and temperature conditions.

- Docking Studies : Employ AutoDock Vina to predict binding modes with target enzymes (e.g., carbonic anhydrase).

- SAR Analysis : Synthesize analogs with modified cyclopropyl or sulfonamide groups to correlate structure with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.